molecular formula C9H10ClNO3 B3037030 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene CAS No. 40422-90-0

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene

Cat. No.: B3037030
CAS No.: 40422-90-0
M. Wt: 215.63 g/mol
InChI Key: HCIBCEGQISKOTI-UHFFFAOYSA-N
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Description

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a nitro (-NO₂) group at position 1, a chloro (-Cl) group at position 4, and an isopropoxy (-OCH(CH₃)₂) group at position 2. The nitro and chloro groups are electron-withdrawing (EWG), while the isopropoxy group acts as an electron-donating group (EDG) via resonance. The steric bulk of the isopropoxy group may further modulate interactions in supramolecular or catalytic systems.

Properties

IUPAC Name

4-chloro-1-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIBCEGQISKOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene typically involves the nitration of 4-chloro-2-fluoronitrobenzene followed by the introduction of the isopropoxy group. One common method involves heating a mixture of 4-chloro-2-fluoronitrobenzene and caesium carbonate in 2-propanol at 60°C for 24 hours. The reaction mixture is then concentrated, and the residue is purified using silica gel chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide, methoxide, or amide to form corresponding substituted products.

Common Reagents and Conditions

    Reduction: Iron powder and acetic acid at 50°C for 1 hour.

    Substitution: Strong nucleophiles like hydroxide, methoxide, or amide in appropriate solvents.

Major Products Formed

    Reduction: 4-Chloro-2-(propan-2-yloxy)aniline.

    Substitution: Products such as 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.

Scientific Research Applications

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The isopropoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Substitution Reactions

The trifluoromethyl analogue forms inclusion complexes with β-cyclodextrin (β-CD), as demonstrated in studies where the -CF₃ group interacts with the β-CD cavity, preventing primary-side substitution . In contrast, the isopropoxy group in the target compound may reduce such interactions, enabling alternative reaction pathways (e.g., nucleophilic aromatic substitution at the chloro position).

Functional Group Compatibility

The propargyloxy compound (1-chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene) lacks a nitro group but features a propargyl ether moiety, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions . The target compound’s nitro group could facilitate reduction to amines or participation in coupling reactions, expanding its utility in multistep syntheses.

Case Study: Cyclodextrin Conjugation Challenges

In attempts to conjugate nitroaromatics to β-CD, the trifluoromethyl derivative’s inclusion complex formation hindered primary-side functionalization . The target compound’s isopropoxy group, being less prone to such interactions, may offer a more versatile scaffold for designing drug delivery systems or sensors.

Biological Activity

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to summarize the biological activities associated with this compound, drawing from diverse sources, including case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H12ClNO3\text{C}_10\text{H}_{12}\text{Cl}\text{N}\text{O}_3

This structure features a chloro group, a nitro group, and an alkoxy side chain, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related aryl compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymatic pathways .

Cytotoxic Effects

Several studies have explored the cytotoxic properties of halogenated nitro compounds. For example, 4-chloro derivatives have shown significant cytotoxicity against cancer cell lines. The presence of the nitro group is crucial for inducing apoptosis in malignant cells, making such compounds potential candidates for anticancer therapies .

Mutagenicity and Toxicity

While investigating the mutagenic potential of various chemical compounds, this compound has been noted for its potential mutagenic effects. It is essential to evaluate the safety profile of this compound through comprehensive toxicological assessments to understand its implications for human health .

Study on Anticancer Activity

A notable study evaluated the anticancer activity of halogenated nitro compounds similar to this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related phenolic compounds. The findings suggested that modifications in the alkoxy chain significantly influenced the antimicrobial potency against resistant bacterial strains. This indicates a promising avenue for developing new antimicrobial agents based on this compound's structure .

Research Findings

Study Focus Findings
Study 1Anticancer ActivitySignificant cytotoxicity observed in breast and prostate cancer cell lines; structural modifications enhanced activity.
Study 2Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; modifications in alkoxy chain increased potency.
Study 3Mutagenicity AssessmentPotential mutagenic effects noted; further toxicological studies recommended.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene?

The compound is typically synthesized via sequential functionalization of the benzene ring. A plausible route involves:

  • Nitration : Introducing the nitro group at position 1 using mixed acid (HNO₃/H₂SO₄) under controlled temperature.
  • Chlorination : Electrophilic substitution (e.g., Cl₂/FeCl₃) at position 4.
  • Etherification : Nucleophilic aromatic substitution (SNAr) at position 2 using isopropyl alcohol under alkaline conditions (e.g., K₂CO₃ in DMF). Challenges include regioselectivity control and competing side reactions; column chromatography or recrystallization is often required for purification .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • IR : Peaks for nitro (1520–1350 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹).
  • X-ray crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving steric effects from the bulky isopropoxy group .

Q. What key physical properties influence experimental handling?

  • Molecular weight : 229.63 g/mol.
  • Density : ~1.4–1.5 g/cm³ (similar to nitroaromatics).
  • Melting point : Likely >100°C (requires heating for dissolution in polar solvents).
  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. These properties necessitate careful temperature control during synthesis and storage at 2–8°C to prevent degradation .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., nitro compounds).
  • Waste disposal : Segregate halogenated waste and consult hazardous waste guidelines. Safety showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How do steric and electronic effects govern reactivity in nucleophilic substitution reactions?

The isopropoxy group at position 2 imposes significant steric hindrance, directing nucleophilic attack to the less hindered position 6 (meta to nitro). Electron-withdrawing nitro and chloro groups activate the ring but reduce reactivity at ortho/para positions. Computational studies (DFT) can model charge distribution and predict sites for functionalization .

Q. What computational tools predict its behavior in supramolecular assemblies?

  • Molecular docking : To study inclusion complexes with cyclodextrins (e.g., β-CD), which may encapsulate the nitro group, leaving the chloro/isopropoxy groups exposed.
  • MD simulations : To analyze stability in aqueous vs. organic solvents. Evidence shows nitroaromatics form stable host-guest complexes, impacting drug delivery or photoresponsive systems .

Q. How is this compound applied in photoresponsive material design?

Derivatives of 4-chloro-1-nitrobenzene are used in:

  • Nitric oxide (NO) donors : Photoactivation of nitro groups releases NO, useful in biomedical applications (e.g., vasodilation).
  • Fluorescent probes : Conjugation with cyclodextrin scaffolds enables controlled release mechanisms. Reaction conditions must avoid base-sensitive degradation of the nitro group .

Q. How can contradictions in reported spectral data be resolved?

  • Variable solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.
  • Theoretical calculations : Match experimental IR/Raman peaks with DFT-predicted vibrations.
  • Crystallographic validation : Use SHELX-refined structures to confirm bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Chloro-1-nitro-2-(propan-2-yloxy)benzene

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